玛波沙星杂质 D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

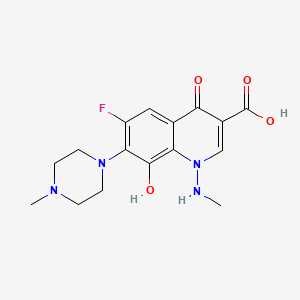

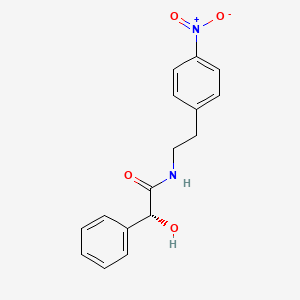

Marbofloxacin Impurity D, also known as 6-Fluoro-8-hydroxy-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is an impurity of Marbofloxacin . Marbofloxacin is a synthetic, broad-spectrum bactericidal agent used in veterinary medicine .

Molecular Structure Analysis

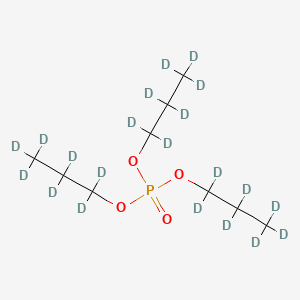

The molecular formula of Marbofloxacin Impurity D is C16H19FN4O4, and its molecular weight is 350.3 . The InChI representation is InChI=1S/C16H18F2N4O3/c1-19-22-8-10 (16 (24)25)15 (23)9-7-11 (17)14 (12 (18)13 (9)22)21-5-3-20 (2)4-6-21/h7-8,19H,3-6H2,1-2H3, (H,24,25) .Physical And Chemical Properties Analysis

Marbofloxacin Impurity D is a pale yellow, crystalline powder . More specific physical and chemical properties are not provided in the search results.科学研究应用

分析方法和杂质分析

抗氧化活性研究中的分析方法抗氧化剂及其在各个领域的影响的研究导致了用于确定抗氧化活性的众多测试的开发,这对于了解杂质(如玛波沙星杂质 D)的影响和存在至关重要。氧自由基吸收能力 (ORAC) 测试、羟基自由基抗氧化能力 (HORAC) 测试和总过氧自由基捕获抗氧化参数 (TRAP) 测试等技术基于通过分光光度法监测的化学反应。这些方法与基于电化学 (生物) 传感器的补充方法一起已成功应用于分析抗氧化剂和确定复杂样品的抗氧化能力,阐明了涉及抗氧化剂(如this compound)的过程的操作机制和动力学 (Munteanu & Apetrei, 2021)。

药物中的杂质分析和分析挑战本文讨论了分析方法的发展,从早期研究到复杂技术的开发,用于痕量测定磺酸酯,这是一类潜在的遗传毒性杂质 (PGI) 中的新活性药物成分 (API),包括this compound。这种发展反映了开发能够进行痕量测定的稳健分析方法、将方法从研发转移到质量控制实验室以及对遗传毒性杂质的不适当限度造成成本影响的重大挑战。这种综合分析为围绕遗传毒性杂质控制的争论提供了信息,强调安全性和风险/收益考虑因素应推动遗传毒性杂质的控制,而不是最先进的分析和工艺化学的能力 (Elder, Teasdale, & Lipczynski, 2008)。

环境影响和风险评估

环境中药物的归宿和影响本综述批判性地评估了在管理含水层补给 (MAR) 过程中,包括this compound 在内的本体有机物和药用活性化合物的归宿和行为,例如河岸过滤和人工补给。该研究重点关注了在这些过程中各种药物的不同行为和去除效率,特别关注它们的环境归宿、去除机制以及对水处理和生态风险评估的影响。这些知识对于了解药物杂质的环境影响以及确定水处理过程中的预处理和后处理要求至关重要 (Maeng, Sharma, Lekkerkerker-Teunissen, & Amy, 2011)。

作用机制

Target of Action

Marbofloxacin Impurity D, also known as Desmethyleneseco-BenzoxadiazineMarbofloxacin, is a derivative of Marbofloxacin . Marbofloxacin is a third-generation fluoroquinolone antibiotic . The primary targets of Marbofloxacin are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Marbofloxacin Impurity D, similar to Marbofloxacin, is believed to act by inhibiting the bacterial DNA gyrase, thereby impairing DNA replication and transcription . This results in rapid bactericidal activity .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication and transcription processes . This disruption leads to the cessation of bacterial growth and eventually results in bacterial cell death

Pharmacokinetics

The pharmacokinetics of Marbofloxacin have been studied in animals . It has been found that Marbofloxacin exhibits linear kinetics over a dose range from 1.25 to 10 mg/kg of body weight . The protein binding in the plasma of neutropenic infected mice was found to be 29.77% . .

Result of Action

The inhibition of bacterial DNA gyrase and topoisomerase IV by Marbofloxacin leads to the disruption of bacterial DNA processes, resulting in rapid bactericidal activity . As a derivative of Marbofloxacin, Marbofloxacin Impurity D is expected to have a similar bactericidal effect, although specific studies on this compound are lacking.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Marbofloxacin. For instance, it is known to be harmful to aquatic life with long-lasting effects . Therefore, it is advised to avoid its release to the environment . .

属性

IUPAC Name |

6-fluoro-8-hydroxy-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O4/c1-18-21-8-10(16(24)25)14(22)9-7-11(17)13(15(23)12(9)21)20-5-3-19(2)4-6-20/h7-8,18,23H,3-6H2,1-2H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMYGCZMOFJQET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C=C(C(=O)C2=CC(=C(C(=C21)O)N3CCN(CC3)C)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B579873.png)

![3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione](/img/structure/B579877.png)